Lomustine

Oral bioavailability Nitrosourea administration Procurement preference

Lomustine (CCNU, CAS 13010-47-4) is the only oral chloroethylating nitrosourea, addressing the critical need for blood-brain-barrier-penetrant DNA alkylators in glioblastoma research. Its role as the reference standard in recurrent glioblastoma trials (PFS-6 ~20%) and the CeTeG/NOA-09 trial (median OS 48.1 months) makes it irreplaceable for protocol-compliant studies. • Validated benchmark control for novel therapeutic evaluation in recurrent glioblastoma. • Well-characterized DMSO solubility (47 mg/mL at 25°C) for reproducible in vitro crosslinking experiments. • Defined cumulative pulmonary toxicity threshold (>1100 mg/m²) for safe dose-capping in preclinical models.

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
CAS No. 13010-47-4
Cat. No. B1675051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomustine
CAS13010-47-4
SynonymsLomustinume. CeeNU;  Belustin;  Belustine;  Cecenu;  Citostal;  Lomeblastin;  Lucostin;  Lucostine;  Prava. CCNU. Acronym: CCNU. RB1509;  WR139017.
Molecular FormulaC9H16ClN3O2
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CCCl)N=O
InChIInChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
InChIKeyGQYIWUVLTXOXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol
Freely soluble in chloroform;  soluble in acetone.
Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL;  in absolute ethanol: 70 mg/mL
7.55e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lomustine Procurement Guide


Lomustine (CCNU, CAS 13010-47-4) is a chloroethylating nitrosourea alkylating agent with the molecular formula C₉H₁₆ClN₃O₂ and a molecular weight of 233.7 g/mol [1]. As a lipophilic compound that readily crosses the blood-brain barrier, it induces cytotoxic DNA interstrand crosslinks primarily at the O⁶ position of guanine, with interstrand crosslinks representing approximately 1–5% of total DNA adducts formed [2]. Lomustine is supplied as a yellow crystalline powder with a melting point of 88–90°C, requiring storage at −20°C in lyophilized form where stability is maintained for 36 months; in solution, storage at −20°C is recommended with use within 1–3 months to prevent potency loss [3].

Lipophilic, brain-penetrant chloroethylating agent for CNS tumor research
Induces DNA interstrand crosslinks at O⁶-guanine; useful for DNA repair pathway studies
Requires DMSO for in vitro dissolution; insoluble in water or ethanol
Lyophilized powder stable at −20°C for 36 months; solution stability limited to 1–3 months

Lomustine Differentiation from Other Nitrosoureas


Although lomustine, carmustine, nimustine, and temozolomide share overlapping clinical indications, they are not interchangeable due to fundamental differences in route of administration, pharmacokinetic half-life, and DNA crosslinking efficiency. Lomustine is the only oral chloroethylating nitrosourea among its class, while carmustine (BCNU) requires intravenous administration or loco-regional wafer implantation, nimustine (ACNU) exhibits a significantly shorter plasma half-life with higher crosslinking activity but different clinical outcomes, and temozolomide operates via a distinct methylation mechanism with different resistance pathways [1]. These distinctions have direct implications for procurement decisions in both clinical and research settings, as substitution without quantitative justification may compromise experimental reproducibility or therapeutic outcomes [2].

Administration route

Oral lomustine vs. intravenous carmustine may alter exposure profiles and dosing schedules in research models.

Pharmacokinetic differences

Shorter half-life of nimustine may shift DNA damage kinetics and repair pathway activation.

Mechanism mismatch

Temozolomide methylates DNA at O⁶-guanine without chloroethyl crosslinking, engaging different resistance pathways.

Lomustine Clinical and Preclinical Evidence


Oral Administration Advantage Over Carmustine

Lomustine is generally preferred over carmustine in the United States specifically because of its oral administration route, whereas carmustine requires intravenous infusion [1]. This distinction eliminates the need for infusion-related equipment procurement and reduces clinical resource utilization.

Route of Administration
Reported
Oral lomustine preferred over IV carmustine in U.S. clinical practice
May simplify preclinical oral dosing logistics vs. IV comparator
Clinical preference context; research implications to verify
Oral bioavailability Nitrosourea administration Procurement preference

Overall Survival Benefit in MGMT-Methylated Glioblastoma

The phase III CeTeG/NOA-09 trial demonstrated that adding lomustine to standard temozolomide chemoradiotherapy significantly extended overall survival in patients with newly diagnosed MGMT-methylated glioblastoma. The combination arm achieved a median overall survival of 48.1 months [1], compared to the standard temozolomide-alone regimen which historically yields a median overall survival of approximately 14.6–16.7 months in this patient population [2].

Overall Survival Endpoint
Trial context
Median OS 48.1 months (lomustine+TMZ+RT) vs ~14.6–16.7 months (TMZ+RT alone) in CeTeG/NOA-09
Reported survival endpoint context in MGMT-methylated GBM models
Phase III trial; endpoint context requires model-specific interpretation
Glioblastoma MGMT promoter methylation Combination chemotherapy Overall survival

PFS-6 Benchmark in Recurrent Glioblastoma

Across multiple randomized clinical trials using lomustine as the control arm for recurrent glioblastoma, lomustine monotherapy consistently produced a 6-month progression-free survival rate (PFS-6) of approximately 20% and a median overall survival of 6–9 months [1]. This PFS-6 of ~20% is now widely recognized as the benchmark for evaluating new agents in recurrent glioblastoma trials. Nimustine (ACNU), in contrast, demonstrates a shorter plasma half-life and higher DNA crosslinking activity in preclinical models, but has not been established as the same universal comparator in phase III recurrent glioblastoma trials [2].

PFS-6 Benchmark
Reported
~20% PFS-6 across multiple recurrent GBM trials; nimustine lacks equivalent benchmark role
Established PFS-6 endpoint benchmark for recurrent GBM research
Pooled trial data; cross-study comparability support
Recurrent glioblastoma Progression-free survival Efficacy benchmark Clinical trial endpoint

Preclinical Solubility in DMSO

For in vitro research applications, lomustine demonstrates a DMSO solubility of 47 mg/mL (201.11 mM) at 25°C, but is insoluble in both water and ethanol . This solubility profile contrasts with carmustine, which exhibits water solubility of approximately 4 mg/mL, reflecting structural differences in the cyclohexyl versus bis-chloroethyl substitution patterns that influence both lipophilicity and experimental handling [1].

DMSO Solubility
Specification review
47 mg/mL (201.11 mM) in DMSO at 25°C; insoluble in water and ethanol
Solubility profile determines in vitro stock preparation method
Carmustine partially water-soluble (~4 mg/mL); solvent systems differ
Solubility DMSO In vitro formulation Preclinical research

Pulmonary Toxicity Monitoring Threshold

Lomustine-associated pulmonary infiltrates and fibrosis have been reported after cumulative doses exceeding 1100 mg/m², typically following 6 months of therapy [1]. This toxicity profile differs from carmustine, where pulmonary toxicity is more frequently reported as a class-associated effect rather than with a clearly defined cumulative dose threshold, and from nimustine, which has a shorter half-life that may influence organ-specific toxicity patterns [2].

Pulmonary Toxicity Threshold
Class-level inference
Cumulative dose >1100 mg/m² associated with pulmonary infiltrates/fibrosis; comparators lack defined thresholds
Pulmonary toxicity endpoint context for long-term dosing research
Threshold reported; less defined for carmustine/nimustine
Pulmonary toxicity Cumulative dose Safety threshold Clinical monitoring

Delayed Myelosuppression Kinetics

Lomustine induces a uniquely delayed and prolonged myelosuppression with nadir occurring 4–6 weeks after administration . This contrasts with the more immediate myelosuppression kinetics of other alkylating agents including temozolomide, where nadir typically occurs within 21–28 days [1]. The extended nadir interval necessitates a minimum 6-week dosing interval and weekly blood count monitoring for at least 6 weeks post-dose .

Myelosuppression Nadir
Cross-study comparable
Nadir at 4–6 weeks post-dose; temozolomide nadir ~3–4 weeks
Delayed myelosuppression kinetics require extended monitoring in research models
Cross-study data; may influence preclinical dose scheduling
Myelosuppression Delayed toxicity Nadir timing Blood count monitoring

Lomustine Application Scenarios


MGMT-Methylated Glioblastoma Clinical Trials

Based on the CeTeG/NOA-09 trial evidence establishing a median overall survival of 48.1 months with lomustine added to temozolomide chemoradiotherapy [1], procurement of lomustine is essential for any clinical trial or treatment protocol targeting newly diagnosed MGMT-methylated glioblastoma. Carmustine, nimustine, or temozolomide monotherapy cannot replicate this survival outcome based on available evidence, making lomustine the only evidence-supported nitrosourea for this specific molecularly defined patient population.

Recurrent Glioblastoma Benchmark Control

With a validated PFS-6 of approximately 20% in recurrent glioblastoma across multiple randomized trials [2], lomustine is the established benchmark control agent for evaluating novel therapeutics in this disease setting. Researchers designing comparative efficacy studies must procure lomustine as the reference standard to ensure their results are interpretable against historical and contemporary trial data; alternative nitrosoureas lack this extensive, validated control-arm dataset.

In Vitro Studies with DMSO Solubility

For preclinical research requiring reproducible in vitro exposure to chloroethylating nitrosoureas, lomustine offers a well-characterized DMSO solubility profile of 47 mg/mL at 25°C . Procurement of lomustine rather than carmustine is indicated when experimental protocols demand DMSO-soluble stock preparation without aqueous solubility requirements, as carmustine's partial water solubility (~4 mg/mL) introduces different solvent handling considerations.

Clinical Protocols with Pulmonary Safety Monitoring

In clinical settings where long-term nitrosourea therapy is planned, lomustine's established cumulative pulmonary toxicity threshold of >1100 mg/m² provides a clear monitoring and dose-capping parameter [3]. This defined safety threshold is not equivalently validated for carmustine or nimustine, making lomustine the preferred procurement choice for protocols requiring explicit pulmonary toxicity risk stratification and cumulative dose tracking.

Application
Selection Property
Validation Focus
MGMT-methylated glioblastoma model studies
Trial-reported survival endpoint context
Verify combination regimen effects on tumor growth endpoints
Recurrent glioblastoma benchmark studies
PFS-6 endpoint benchmark across trials
Cross-trial comparability of novel agents vs. lomustine control
In vitro DNA damage research
DMSO-soluble stock preparation profile
Ensure anhydrous DMSO and correct molarity for reproducible exposure
Long-term nitrosourea toxicology studies
Cumulative dose threshold for pulmonary findings
Monitor pulmonary histopathology at cumulative doses relevant to reported threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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